1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid
Description
The compound 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid features a benzodioxol-substituted imidazo[1,2-a]pyrimidine core linked via a methyl group to a pyrrolidine ring bearing a carboxylic acid at the 2-position. However, specific pharmacological data for this compound remain unreported in the available literature.
Properties
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-18(25)13-3-1-7-22(13)10-14-17(21-19-20-6-2-8-23(14)19)12-4-5-15-16(9-12)27-11-26-15/h2,4-6,8-9,13H,1,3,7,10-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVYZATXZZIFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a benzodioxole moiety and an imidazopyrimidine framework, which are known to contribute to various pharmacological effects. This article provides a detailed overview of its biological activity, including cytotoxicity, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C19H18N4O4
- Molecular Weight : 358.37 g/mol
- CAS Number : Not specified for this compound but related compounds exist.
Cytotoxicity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with structural similarities have shown efficacy against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
These studies utilized the MTT assay to evaluate cell viability and determined that certain derivatives possess a selective cytotoxic profile, indicating potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | COLO201 | <30 |
| Compound B | 4T1 | <25 |
| Compound C | MDA-MB-231 | >50 |
The mechanism by which these compounds exert their cytotoxic effects is often linked to their ability to interfere with DNA synthesis and cell cycle progression. For example, one study found that specific derivatives caused cell cycle arrest in the G0/G1 phase and delayed progression into the S phase, indicating a potential mechanism involving DNA damage response pathways .
Receptor Interactions
The benzodioxole and imidazopyrimidine components are known for their interactions with various receptors. Preliminary data suggest that these compounds may act as modulators of:
- Adenosine receptors
- β-Adrenergic receptors
These interactions can lead to downstream effects such as increased intracellular calcium levels and modulation of cellular signaling pathways, which are critical in cancer progression and metastasis .
Study 1: Antitumor Activity
In a recent study evaluating the antitumor activity of imidazopyrimidine derivatives, researchers found that the introduction of specific substituents on the benzodioxole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .
Study 2: Receptor Modulation
Another investigation focused on the receptor modulation properties of similar compounds. It was observed that certain derivatives could selectively inhibit adenosine receptors, leading to reduced tumor growth in xenograft models. This suggests a dual mechanism where both direct cytotoxicity and receptor-mediated pathways contribute to the overall therapeutic effect .
Comparison with Similar Compounds
Substituent Variations
- Thiophene-substituted analogue :
1-{[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid (compound 8, ) replaces the benzodioxol group with a thiophene ring.- Key difference : Thiophene (sulfur-containing) vs. benzodioxol (oxygen-containing bicyclic).
- Implications : Thiophene may enhance lipophilicity (logP) and alter π-π stacking interactions, while benzodioxol could improve hydrogen-bonding capacity with polar targets.
Ring System Variations
- Piperidine-based analogues :
- Ring system : Six-membered piperidine vs. five-membered pyrrolidine.
- Carboxylic acid position : 3-position on piperidine vs. 2-position on pyrrolidine.
- Molecular weight : 380.4 g/mol (C₂₀H₂₀N₄O₄) vs. estimated ~366.4 g/mol for the pyrrolidine analogue (C₁₉H₁₈N₄O₄).
- Carboxylic acid position : 2-position on piperidine.
- Molecular formula : C₂₀H₂₀N₄O₄.
Carboxylic Acid Positional Isomers
- Piperidine-4-carboxylic acid analogue (CAS 912770-72-0, ):
- Functional group : Carboxylic acid at the 4-position on piperidine.
- Implications : Altered acidity and hydrogen-bonding geometry compared to 2- or 3-positioned analogues.
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural differences.
Key Observations:
Substituent Effects :
- Benzodioxol may improve solubility and target engagement via oxygen-mediated interactions, whereas thiophene could enhance membrane permeability.
Carboxylic Acid Positioning :
- The 2-position on pyrrolidine places the carboxylic acid adjacent to the nitrogen, enabling intramolecular hydrogen bonding, which might stabilize specific conformations.
Commercial and Research Status
- Biological data for all compounds are absent in the provided sources, highlighting a gap in published research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
